molecular formula C7H8O2 B2899310 3-(Prop-2-yn-1-yl)oxolan-2-one CAS No. 50994-82-6

3-(Prop-2-yn-1-yl)oxolan-2-one

Cat. No.: B2899310
CAS No.: 50994-82-6
M. Wt: 124.139
InChI Key: SFGUNWARMKWBPC-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)oxolan-2-one is an organic compound with the molecular formula C7H8O2. It is a derivative of oxolane, featuring a prop-2-yn-1-yl group attached to the third carbon atom of the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxolan-2-one typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. This ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxolan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)oxolan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

3-(Prop-2-yn-1-yl)oxolan-2-one, a compound with a unique molecular structure, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered lactone ring with a prop-2-yn-1-yl substituent. Its chemical formula is C₇H₈O₂, and it has a molecular weight of approximately 128.14 g/mol.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of butanolide derivatives. These derivatives exhibit various physiological activities, suggesting that the parent compound may also influence similar biochemical pathways.

Target Interactions

The compound has been investigated for its interactions with several biological targets:

  • Enzymatic Activity : It may modulate enzyme functions through binding interactions.
  • Cellular Pathways : It is involved in pathways associated with cellular proliferation and apoptosis, particularly in cancer research.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of bases like potassium carbonate. The reactions are conducted in organic solvents such as dimethylformamide (DMF) under elevated temperatures to optimize yield and purity.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. A study highlighted its effectiveness in inducing apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction in treated cells .

Compound IC50 (µg/mL) Cell Line Mechanism
This compound11.60 (24h)Spodoptera lituraROS generation, MMP decrease
JZ (control compound)Not specifiedSpodoptera lituraNo significant effect

Case Studies

A notable case study involved the synthesis of novel pyrethroid insecticides incorporating this compound derivatives. The compounds were evaluated for their photoactivated cytotoxicity, revealing enhanced inhibitory activity under UVA irradiation conditions. The study concluded that these compounds could serve as effective candidates for new insecticides due to their improved bioactivity .

Applications in Medicine and Industry

This compound is not only valuable in academic research but also holds potential applications in:

  • Pharmaceutical Development : As a precursor for drugs targeting cancer and other diseases.
  • Agricultural Chemistry : In the formulation of effective insecticides.
  • Synthetic Chemistry : As an intermediate for synthesizing complex organic molecules.

Properties

IUPAC Name

3-prop-2-ynyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGUNWARMKWBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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